Anthracen-2-ylboronic Acid
Overview
Description
Anthracen-2-ylboronic acid, also known as 2-anthrylboronic acid, is an organic compound with the chemical formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the second position of the anthracene ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracen-2-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of anthracene with boric acid under appropriate conditions. Specific methods include solvent heating and solid-phase synthesis . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired boronic acid derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Anthracen-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters.
Reduction: Boronate esters.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Anthracen-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which anthracen-2-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This interaction is crucial in its role in sensing applications and in the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by interacting with palladium catalysts and halides .
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthalen-2-ylboronic acid
- Pyren-2-ylboronic acid
Comparison: Anthracen-2-ylboronic acid is unique due to its anthracene backbone, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain applications, such as in the formation of extended π-conjugated systems in organic electronics .
Properties
IUPAC Name |
anthracen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBMOXZIMVOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431849 | |
Record name | 2-anthracenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141981-64-8 | |
Record name | 2-anthracenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anthraceneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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